Comanthoside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comanthoside B is a flavonoid glycoside isolated from the aerial portions of Ruellia tuberosa L., a plant known for its medicinal properties. This compound exhibits significant anti-inflammatory and antiseptic activities . Its molecular formula is C23H22O12, and it has a molecular weight of 490.41 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Comanthoside B involves the extraction from the aerial parts of Ruellia tuberosa L. The process typically includes methanolic extraction followed by chromatographic separation . The methanolic extract is suspended in water and extracted with ether. The aqueous layer is then subjected to column chromatography using Diaion HP-20 with water, methanol, and acetone as eluents .
Industrial Production Methods: Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions: Comanthoside B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the glycoside .
Wissenschaftliche Forschungsanwendungen
Comanthoside B has a wide range of applications in scientific research:
Wirkmechanismus
Comanthoside B exerts its effects primarily through its anti-inflammatory and antiseptic activities. It inhibits the proliferation of fibroblasts and reduces the levels of inflammatory markers in biological systems . The molecular targets include various enzymes and signaling pathways involved in inflammation and infection .
Vergleich Mit ähnlichen Verbindungen
Comanthoside A: Another flavonoid glycoside isolated from Comanthosphace japonica.
Linaroside: A related compound with similar anti-inflammatory properties.
Uniqueness: Comanthoside B stands out due to its specific anti-inflammatory and antiseptic activities, which are more pronounced compared to its analogs. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C23H22O12 |
---|---|
Molekulargewicht |
490.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H22O12/c1-31-10-5-3-9(4-6-10)12-7-11(24)15-13(33-12)8-14(20(32-2)16(15)25)34-23-19(28)17(26)18(27)21(35-23)22(29)30/h3-8,17-19,21,23,25-28H,1-2H3,(H,29,30)/t17-,18-,19+,21-,23+/m0/s1 |
InChI-Schlüssel |
ZEKXCIHGJAZTEW-VLXBDIDVSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.